1-Cyclohexenyl phenyl ketone chemical properties
1-Cyclohexenyl phenyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexenyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexenyl phenyl ketone, an α,β-unsaturated ketone, is a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a conjugated system between the carbonyl group, the cyclohexenyl ring, and the phenyl group, imparts a distinct reactivity profile that is of significant interest in the synthesis of complex organic molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 1-cyclohexenyl phenyl ketone, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the cornerstone of its application in synthesis. The identity and key physical characteristics of 1-cyclohexenyl phenyl ketone are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (Cyclohex-1-en-1-yl)(phenyl)methanone |
| Synonyms | 1-Benzoylcyclohexene, Benzoylcyclohexene |
| CAS Number | 17040-65-2 |
| Molecular Formula | C₁₃H₁₄O |
| Molecular Weight | 186.25 g/mol |
| InChIKey | GFXUKSMUKHKIGP-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)C(=O)C2=CC=CC=C2 |
Source: PubChem CID 249291[1]
Physical Properties
| Property | Value/Description |
| Appearance | Expected to be a liquid or low-melting solid. |
| Boiling Point | Data not readily available. |
| Melting Point | Data not readily available. |
| Solubility | Expected to be soluble in common organic solvents like diethyl ether, dichloromethane, and toluene; insoluble in water. |
| Density | Data not readily available. |
Synthesis of 1-Cyclohexenyl Phenyl Ketone
The synthesis of 1-cyclohexenyl phenyl ketone can be approached through several strategic pathways. The most direct and common method is the Friedel-Crafts acylation of an alkene, a reaction known as the Darzens-Nenitzescu synthesis of ketones.[2] An alternative, though less direct, route involves the synthesis of the saturated analog, cyclohexyl phenyl ketone, followed by a dehydrogenation step.
Primary Synthetic Route: Darzens-Nenitzescu Acylation of Cyclohexene
This method involves the direct acylation of cyclohexene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The causality behind this choice is the activation of the acyl chloride by the Lewis acid, which generates a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-bond of the cyclohexene double bond.
Caption: Synthetic workflow for 1-cyclohexenyl phenyl ketone.
Experimental Protocol: Synthesis via Darzens-Nenitzescu Acylation
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Trustworthiness: This protocol is a representative procedure based on established chemical principles.[2] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for the success of the Friedel-Crafts reaction.
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
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Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane or carbon disulfide. The mixture is cooled to 0 °C in an ice bath.
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Addition of Benzoyl Chloride: Benzoyl chloride (1.0 eq) is added dropwise to the stirred suspension.
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Addition of Cyclohexene: Cyclohexene (1.2 eq) is then added dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C. The causality for slow addition at low temperature is to control the exothermic reaction and prevent side reactions.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic and Analytical Data
Characterization of 1-cyclohexenyl phenyl ketone relies on a combination of spectroscopic techniques.
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | δ ~7.9 (m, 2H, ortho-ArH), δ ~7.5 (m, 3H, meta/para-ArH), δ ~6.9 (m, 1H, vinylic H), δ ~2.4-2.2 (m, 4H, allylic CH₂), δ ~1.8-1.6 (m, 4H, CH₂) |
| ¹³C NMR | δ ~198 (C=O), δ ~140-135 (quaternary vinylic C and Ar-C), δ ~132-128 (Ar-CH), δ ~28-21 (aliphatic CH₂) |
| IR (Infrared) | ~1660 cm⁻¹ (C=O stretch, conjugated), ~1645 cm⁻¹ (C=C stretch), ~1600, 1450 cm⁻¹ (aromatic C=C stretch), ~3060 cm⁻¹ (aromatic/vinylic C-H stretch) |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) at m/z = 186. Key fragments at m/z = 105 (benzoyl cation) and 185 (M-1)[1] |
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-cyclohexenyl phenyl ketone is dominated by its α,β-unsaturated carbonyl system. This conjugated system allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon of the double bond.[3][4]
Caption: Resonance delocalization in the α,β-unsaturated system.
This electron delocalization results in the carbonyl carbon (position 1) and the β-carbon (position 3) being electrophilic.
Michael Addition (1,4-Conjugate Addition)
Soft nucleophiles, such as cuprates (Gilman reagents), enamines, and thiolates, preferentially attack the β-carbon in a Michael addition reaction.[4] This is a thermodynamically controlled process, leading to the more stable 1,4-adduct.
Caption: Mechanism of Michael (1,4-conjugate) addition.
1,2-Addition
Hard, non-basic nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the carbonyl carbon in a kinetically controlled 1,2-addition.[4] Reduction with agents like sodium borohydride (NaBH₄) also typically results in 1,2-reduction of the carbonyl group to an alcohol, leaving the double bond intact.[5]
Applications in Research and Drug Development
1-Cyclohexenyl phenyl ketone and its saturated analog, cyclohexyl phenyl ketone, are important intermediates in the synthesis of pharmaceuticals. For instance, derivatives of cyclohexyl phenyl ketone are key precursors in the synthesis of certain benzodiazepines, such as tetrazepam, which have anxiolytic and muscle relaxant properties.[6] The unique scaffold of 1-cyclohexenyl phenyl ketone makes it a versatile starting material for constructing complex polycyclic systems through Diels-Alder reactions or tandem Michael addition-aldol condensation sequences.
Safety and Handling
While specific toxicity data for 1-cyclohexenyl phenyl ketone is not extensively documented, compounds of this class should be handled with care. The saturated analog, cyclohexyl phenyl ketone, is classified as toxic to aquatic life with long-lasting effects.[7]
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Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate protective gear, including gloves and safety glasses.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
Conclusion
1-Cyclohexenyl phenyl ketone is a functionally rich molecule whose chemical properties are dictated by the interplay of its conjugated α,β-unsaturated ketone system. A thorough understanding of its synthesis, spectroscopic characteristics, and distinct reactivity patterns is essential for its effective application as a synthetic intermediate. Its utility in building complex molecular architectures underscores its importance for professionals in synthetic chemistry and drug discovery.
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Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (Master's thesis). Retrieved from [Link]
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Homework.Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product?. Retrieved from [Link]
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LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Darzens-Nenitzescu Synthesis of Ketones. Retrieved from [Link]
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***Figure 1:** Atom numbering scheme for 1-Cyclohexenyl phenyl ketone used in the analysis.*
